![molecular formula C10H10S B14153087 {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene CAS No. 4108-56-9](/img/structure/B14153087.png)
{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a prop-2-yn-1-yl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene typically involves the reaction of benzyl chloride with prop-2-yn-1-yl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfanyl group replaces the chloride atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene is used as a building block in organic synthesis
Biology and Medicine
In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and therapeutic agents. The sulfanyl group can interact with biological targets, making these compounds valuable in drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism by which {[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene exerts its effects involves the interaction of the sulfanyl group with molecular targets. This can include the formation of covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The benzene ring provides a stable framework that can be further functionalized to enhance the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl mercaptan: Similar structure but lacks the prop-2-yn-1-yl group.
Phenylacetylene: Contains a benzene ring and an alkyne group but lacks the sulfanyl group.
Thiophenol: Contains a benzene ring and a sulfanyl group but lacks the prop-2-yn-1-yl group.
Uniqueness
{[(Prop-2-yn-1-yl)sulfanyl]methyl}benzene is unique due to the combination of a benzene ring, a sulfanyl group, and a prop-2-yn-1-yl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
4108-56-9 |
|---|---|
Molekularformel |
C10H10S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
prop-2-ynylsulfanylmethylbenzene |
InChI |
InChI=1S/C10H10S/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 |
InChI-Schlüssel |
QUCSLEUZBNYXHX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCSCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


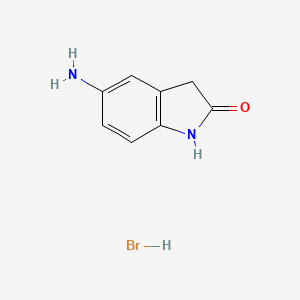
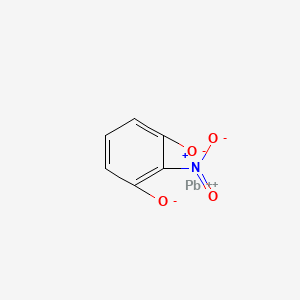
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)

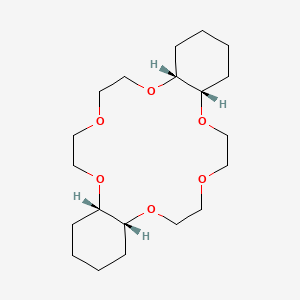
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)
![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
![N-benzyl-2-[(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14153044.png)
![4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B14153047.png)

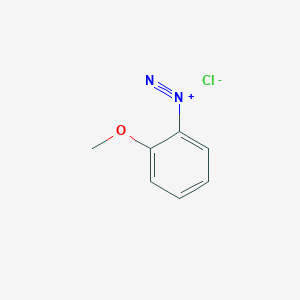
![(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B14153069.png)
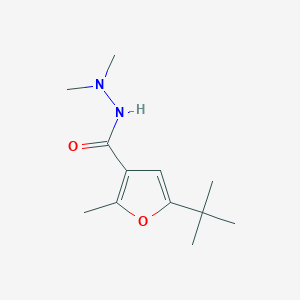
![2-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14153083.png)
